Home > Products > Screening Compounds P107830 > Vanoxerine dihydrochloride
Vanoxerine dihydrochloride - 67469-78-7

Vanoxerine dihydrochloride

Catalog Number: EVT-285709
CAS Number: 67469-78-7
Molecular Formula: C28H34Cl2F2N2O
Molecular Weight: 523.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vanoxerine dihydrochloride is a compound studied extensively in pharmacological research for its interaction with various ion channels and neurotransmitter systems. It is primarily recognized for its dopamine reuptake inhibitory properties [, , , , , , , ]. While its initial development aimed to address cardiac arrhythmias, its research applications have expanded to investigate its role in neurological and behavioral models.

GBR-12909 (1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride)

Compound Description: GBR-12909 is a selective dopamine transporter inhibitor [, , , , , , , , , ]. It is frequently used in research to investigate the role of dopamine in various behavioral and physiological processes, including maternal behavior [], motor activity [, , ], and the effects of amphetamine [, ].

Relevance: Both GBR-12909 and Vanoxerine dihydrochloride are categorized as dopamine reuptake inhibitors [, , , , , , , , , , ]. They share a similar mechanism of action by increasing extracellular dopamine levels in the brain. This shared pharmacological property makes GBR-12909 a relevant related compound for understanding the actions of Vanoxerine dihydrochloride, especially in the context of its potential therapeutic benefits.

WIN 35,428 (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane-1,5-naphthalene disulfonate)

Compound Description: WIN 35,428 is a potent and selective dopamine uptake inhibitor []. In preclinical studies, it has been shown to substitute for cocaine in drug discrimination paradigms, indicating a shared pharmacological profile [].

Relevance: Similar to Vanoxerine dihydrochloride, WIN 35,428 acts as a dopamine uptake inhibitor [, ], leading to increased dopamine levels in the synaptic cleft. This shared mechanism underscores their common influence on dopaminergic neurotransmission, making WIN 35,428 a pertinent related compound in understanding the pharmacological effects of Vanoxerine dihydrochloride.

RTI-113 (3beta-(4-chlorophenyl)tropane-2beta-carboxylic acid phenyl ester hydrochloride)

Compound Description: RTI-113 is a selective dopamine uptake inhibitor []. Preclinical research suggests that it possesses a longer duration of action compared to cocaine, while exhibiting less pronounced behavioral stimulant effects []. These characteristics make RTI-113 potentially valuable in developing substitute pharmacotherapies for cocaine abuse [].

Relevance: RTI-113, like Vanoxerine dihydrochloride, functions as a dopamine uptake inhibitor [, ], highlighting a shared mechanism of action. The potential of RTI-113 as a cocaine abuse treatment due to its longer duration of action and reduced stimulant effects makes it a relevant related compound when considering the therapeutic applications of Vanoxerine dihydrochloride, particularly in the context of its dopamine reuptake inhibition properties.

BTS 74 398 (1-([1-(3,4-dichlorophenyl)cyclobutyl]-2-(3-diaminethylaminopropylthio) ethanone monocitrate)

Compound Description: BTS 74 398 is a non-selective monoamine uptake inhibitor, affecting dopamine, norepinephrine, and serotonin transporters []. Studies have shown that it can reverse locomotor deficits and motor disability in animal models of Parkinson's disease [].

Relevance: While BTS 74 398 affects multiple monoamine transporters, its ability to reverse motor deficits, potentially through its action on the dopamine transporter, is relevant to Vanoxerine dihydrochloride [, , ]. Both compounds share this potential therapeutic benefit, although their exact mechanisms might differ due to the broader action profile of BTS 74 398. This comparison highlights the importance of selective dopamine reuptake inhibition, a characteristic of Vanoxerine dihydrochloride, for potential therapeutic applications.

Source and Classification

Vanoxerine dihydrochloride is derived from piperazine, a common structural motif in many pharmacologically active compounds. Its chemical formula is C28H34Cl2F2N2OC_{28}H_{34}Cl_{2}F_{2}N_{2}O with a molar mass of approximately 523.49 g/mol . The compound is categorized under investigational drugs, particularly focusing on its roles in neuropharmacology and cardiology.

Synthesis Analysis

The synthesis of vanoxerine dihydrochloride involves several key steps, utilizing a tert-butyloxycarbonyl (Boc) protecting group to facilitate selective reactions on the piperazine moiety. The process can be summarized as follows:

  1. Formation of Piperazine Derivative:
    • Reaction of 1-Boc-piperazine with 3-bromopropylbenzene leads to the formation of a propyl-substituted piperazine.
    • Removal of the Boc group using acidic conditions yields 1-(3-phenylpropyl)piperazine.
  2. Grignard Reaction:
    • A Grignard reagent, specifically 4-fluorophenylmagnesium bromide, is reacted with ethyl formate to produce bis(4-fluorophenyl)methanol.
  3. Ether Formation:
    • The bis(4-fluorophenyl)methanol undergoes etherification with 2-chloroethanol in the presence of phosphoric acid to form the second alkylation partner.
  4. Final Coupling:
    • A convergent synthesis approach combines the two alkylated piperazines to yield vanoxerine dihydrochloride .

This multi-step synthesis highlights the complexity involved in creating this compound, emphasizing the importance of protecting groups and selective reactions in organic synthesis.

Molecular Structure Analysis

Vanoxerine dihydrochloride features a complex molecular structure characterized by:

  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Alkyl Side Chains: Two different alkyl chains attached to the piperazine, enhancing its pharmacological properties.
  • Fluorinated Aromatic Rings: The presence of fluorine atoms increases lipophilicity and influences binding affinity to biological targets.

The IUPAC name for vanoxerine dihydrochloride is 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine dihydrochloride, indicating its structural complexity . The compound's three-dimensional conformation is crucial for its interaction with dopamine transporters and ion channels.

Chemical Reactions Analysis

Vanoxerine dihydrochloride participates in various chemical reactions primarily related to its function as a dopamine transporter antagonist. Key reactions include:

  • Dopamine Reuptake Inhibition: Vanoxerine binds to the dopamine transporter with high affinity (Ki = 16.9 nM), preventing dopamine reuptake and consequently increasing extracellular dopamine levels .
  • Ion Channel Modulation: It acts as a blocker for multiple cardiac ion channels, including hERG (human ether-à-go-go-related gene), L-type calcium channels, and sodium channels. These interactions are pivotal for its proposed anti-arrhythmic properties .

The compound's ability to modulate these channels indicates its potential therapeutic applications but also raises concerns regarding cardiotoxicity.

Mechanism of Action

Vanoxerine dihydrochloride exerts its pharmacological effects primarily through:

  • Dopamine Transporter Antagonism: By binding to the dopamine transporter, vanoxerine significantly inhibits dopamine reuptake. Its binding affinity is approximately 50 times greater than that of cocaine, although it produces milder stimulant effects due to its unique action on dopamine release .
  • Ion Channel Blockade: Vanoxerine acts as a multichannel blocker affecting potassium (IKr), calcium (ICa,L), and sodium (hNav1.5) channels. This blockade results in prolonged action potentials within cardiac cells, which is beneficial for treating arrhythmias but poses risks for inducing cardiac side effects .
Physical and Chemical Properties Analysis

The physical and chemical properties of vanoxerine dihydrochloride are essential for understanding its behavior in biological systems:

  • Solubility: Water solubility is low (<5 mM), indicating limited aqueous availability which may affect bioavailability.
  • LogP Value: The logP values range from 4.9 to 6.24, suggesting significant lipophilicity that facilitates crossing biological membranes .
  • Stability: Vanoxerine exhibits stability under physiological conditions but requires careful handling due to potential degradation pathways when exposed to extreme pH or temperature variations.

These properties are critical for drug formulation and delivery strategies.

Applications

Vanoxerine dihydrochloride has been explored for various applications:

  • Treatment of Cocaine Dependence: Its ability to inhibit dopamine reuptake positions it as a candidate for managing addiction disorders.
  • Cardiac Arrhythmias: Due to its ion channel blocking properties, it has been investigated as a potential anti-arrhythmic agent .
  • Cancer Research: Recent studies indicate that vanoxerine may influence cell cycle regulation and apoptosis in cancer cells, suggesting potential applications in oncology .

Despite promising findings, vanoxerine remains an investigational drug without formal approval for clinical use.

Introduction to Vanoxerine Dihydrochloride: Historical Context and Research Evolution

Emergence as a Dopamine Reuptake Inhibitor: Early Development for Neuropsychiatric Disorders

Vanoxerine dihydrochloride (GBR-12909) emerged in the late 1970s as a highly selective dopamine reuptake inhibitor (DRI). Its primary mechanism involved binding to the dopamine transporter (DAT) with a Ki value of 1 nM, making it ~50 times more potent than cocaine in blocking dopamine reuptake [1] [9]. Unlike cocaine, however, vanoxerine simultaneously inhibited dopamine release, resulting in only mild stimulant effects and a theoretically lower abuse potential [1] [8]. This pharmacological profile positioned it as a candidate for treating cocaine addiction via "agonist-replacement therapy," akin to methadone for heroin dependence [1] [3]. Early clinical trials (Phase I/II) demonstrated its ability to reduce cocaine self-administration in primates and humans, supporting its neuropsychiatric application [3] [8]. Despite promising initial results, development stalled due to concerns about QTc prolongation and variable abuse potential in human studies [1] [9].

Table 1: Key Neurochemical Properties of Vanoxerine Dihydrochloride

TargetAffinity (Ki or IC₅₀)Selectivity vs. Other TargetsFunctional Effect
Dopamine Transporter (DAT)1 nM>100-fold over NET/SERTPrevents dopamine reuptake
hERG Potassium Channel100–300 nMModerateAction potential prolongation
Serotonin Transporter (SERT)Nanomolar rangeLimitedMild modulation

Repurposing as a Multimodal Therapeutic Agent: Shift to Oncology and Cardiology

The therapeutic trajectory of vanoxerine dihydrochloride pivoted dramatically when researchers observed its potent multichannel blocking properties in cardiac cells. Electrophysiological studies revealed dual activity:

  • Antiarrhythmic Potential: Vanoxerine blocked hERG (IKr), L-type calcium (ICa,L), and cardiac sodium (INa) channels at submicromolar concentrations (IC₅₀: 100–300 nM). This multichannel inhibition terminated atrial fibrillation/flutter in canine models by suppressing reentrant circuits without prolonging QT intervals or increasing transmural dispersion—a critical safety advantage over amiodarone [5] [1].
  • Oncology Applications: In 2021, computational screening identified vanoxerine as a novel CDK2/4/6 triple inhibitor. It exhibited potent cytotoxicity in hepatocellular carcinoma (HCC) cell lines (IC₅₀: 3.79 μM in QGY7703; 4.04 μM in Huh7) by inducing G1-phase arrest and apoptosis. Synergy with 5-fluorouracil (5-Fu) further enhanced tumor suppression in xenograft models [2].

Table 2: Repurposed Therapeutic Applications of Vanoxerine Dihydrochloride

Therapeutic AreaMechanismKey FindingsReference
CardiologyMultichannel blocker (IKr, INa, ICa,L)Terminates atrial fibrillation; no QT prolongation [1] [5]
OncologyCDK2/4/6 inhibition↓ Cyclin D/E, Rb phosphorylation; synergizes with 5-Fu [2]

Mechanistic Divergence: From Neurotransmitter Modulation to Cell Cycle and Ion Channel Regulation

Vanoxerine’s mechanistic evolution reflects a paradigm shift from neurotransmitter-centric actions to pleiotropic cellular regulation:

  • Neurotransmitter Modulation: As a DRI, vanoxerine elevates synaptic dopamine in the nucleus accumbens but spares the prefrontal cortex, explaining its limited stimulant effects [1] [9]. It also binds nicotinic acetylcholine receptors (antagonist) and reduces alcohol consumption in animal models, hinting at broader neuromodulatory roles [1] [4].
  • Ion Channel Regulation: In cardiomyocytes, vanoxerine’s frequency-dependent block of sodium/calcium channels prevents reactivation of reentrant circuits. Its uniform action potential prolongation avoids torsadogenic risks—distinguishing it from pure hERG blockers [5].
  • Cell Cycle Intervention: As a CDK2/4/6 inhibitor, vanoxerine downregulates cyclin D/E expression and Rb phosphorylation, arresting HCC cells at the G1/S checkpoint. This mechanism aligns with CDK deregulation being a hallmark of hepatocellular carcinoma [2].

Table 3: Comparative Mechanisms of Vanoxerine Dihydrochloride Across Therapeutic Domains

DomainPrimary TargetsDownstream EffectsTherapeutic Implication
NeuropsychiatryDAT, nicotinic receptors↓ Dopamine reuptake; mild CNS stimulationCocaine addiction therapy
CardiologyhERG, Na⁺/Ca²⁺ channels↓ Reentrant circuits; rate-dependent blockAtrial fibrillation suppression
OncologyCDK2/4/6, Rb pathwayG1 arrest; apoptosis inductionHepatocellular carcinoma treatment

Compound Nomenclature

Properties

CAS Number

67469-78-7

Product Name

Vanoxerine dihydrochloride

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine;dihydrochloride

Molecular Formula

C28H34Cl2F2N2O

Molecular Weight

523.5 g/mol

InChI

InChI=1S/C28H32F2N2O.2ClH/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;;/h1-3,5-6,8-15,28H,4,7,16-22H2;2*1H

InChI Key

MIBSKSYCRFWIRU-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
GBR 12909
GBR-12909
I 893
I-893
vanoxeamine
vanoxerine

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.